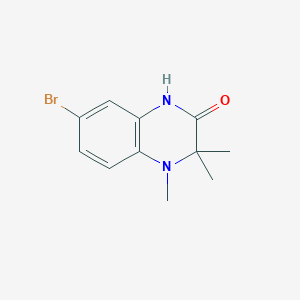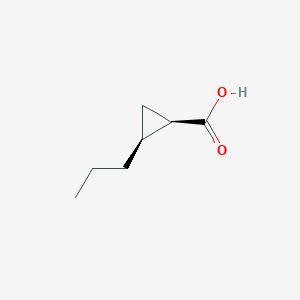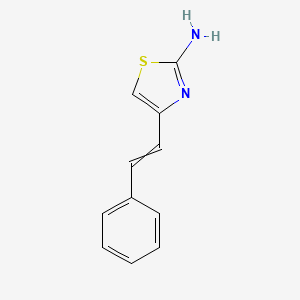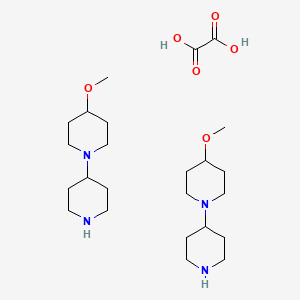
7-Bromo-3,3,4-trimethyl-1,2,3,4-tetrahydroquinoxalin-2-one
Vue d'ensemble
Description
The compound “7-Bromo-3,3,4-trimethyl-1,2,3,4-tetrahydroquinoxalin-2-one” is a chemical compound with the CAS Number: 1504123-28-7 . It is used as a pharmaceutical intermediate .
Molecular Structure Analysis
The molecule contains a total of 29 bonds. There are 16 non-H bonds, 7 multiple bonds, 1 double bond, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 secondary amide (aliphatic), and 1 tertiary amine (aromatic) .Applications De Recherche Scientifique
Synthesis of Quinoline Derivatives
One of the primary applications involves the efficient and selective synthesis of quinoline derivatives through bromination reactions. For instance, Şahin et al. (2008) described a one-pot synthesis process for creating synthetically valuable quinoline derivatives with high yields. This research highlights the versatility of tetrahydroquinoline compounds in synthesizing novel trisubstituted quinoline derivatives through various chemical reactions, including lithium–halogen exchange reactions and copper-induced nucleophilic substitutions (Şahin, Çakmak, Demirtaş, Ökten, & Tutar, 2008).
Antitumor Activity
Research on the synthesis and evaluation of methoxy-indolo[2,1‐a]isoquinolines and their dihydroderivatives has also indicated potential antitumor activities. Ambros et al. (1988) synthesized these compounds and tested their cytostatic activity in vitro, revealing that certain derivatives showed significant inhibition of cell proliferation (Ambros, Angerer, & Wiegrebe, 1988).
Synthesis of Tetrahydroquinoxalines
The chemical synthesis of tetrahydroquinoxalines through reactions involving bromo- and nitro-polyfluorobenzene derivatives has been explored as a method to produce functionalized tetrahydroquinoxaline systems. Sandford et al. (2007) utilized this approach for generating compounds that may serve as useful scaffolds in drug discovery, demonstrating the application of these reactions in preparing structurally diverse and potentially bioactive molecules (Sandford, Tadeusiak, Yufit, & Howard, 2007).
Antioxidant Activity
The antioxidant activities of compounds containing 1,2,3,4-tetrahydroquinoline structures have been studied to understand their effectiveness in preventing oxidative degradation. Nishiyama et al. (2003) found that 1,2,3,4-tetrahydroquinolines with specific ortho-substituents exhibited increased antioxidant activity, suggesting their potential use as stabilizers in various applications (Nishiyama, Hashiguchi, Sakata, & Sakaguchi, 2003).
Propriétés
IUPAC Name |
7-bromo-3,3,4-trimethyl-1H-quinoxalin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O/c1-11(2)10(15)13-8-6-7(12)4-5-9(8)14(11)3/h4-6H,1-3H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYBUGFRYTFJLSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC2=C(N1C)C=CC(=C2)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-3,3,4-trimethyl-1,2,3,4-tetrahydroquinoxalin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{1H-pyrazolo[4,3-b]pyridin-1-yl}acetic acid dihydrochloride](/img/structure/B1450338.png)
![6-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrate](/img/structure/B1450339.png)

![1,4,5,6,7,8-Hexahydro-4,7-epiminocyclohepta[c]pyrazole hydrochloride](/img/structure/B1450342.png)
![[3-(Dimethylamino)-1-pyrrolidinyl]acetic acid hydrate](/img/structure/B1450343.png)


![[3-Fluoro-4-(4-methylpiperidin-1-yl)phenyl]amine hydrochloride](/img/structure/B1450348.png)

![(4AS,7aR)-tert-butyl hexahydropyrrolo[3,4-b][1,4]oxazine-4(4aH)-carboxylate](/img/structure/B1450350.png)



